(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Description
Structural Characterization
Molecular Formula and Weight
The compound’s molecular formula is C₁₁H₁₅ClN₂O₂ , with a molecular weight of 242.7 g/mol . The structural complexity arises from the pyrazole ring’s substitutions and the conjugated acrylic acid side chain.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.7 g/mol |
| CAS Registry Number | 882145-08-6 |
| Density | 1.22 ± 0.1 g/cm³ |
| Predicted Boiling Point | 379.5 ± 37.0 °C |
The chlorine atom at position 5 of the pyrazole ring and the isobutyl group at position 1 contribute to its stereoelectronic properties.
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound is not publicly available, analogous pyrazole-acrylic acid derivatives exhibit planar pyrazole rings with substituents adopting equatorial orientations to minimize steric strain. Computational models predict a dihedral angle of ~120° between the pyrazole ring and the acrylic acid group, stabilizing conjugation.
Key Conformational Features :
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
Table 2: ¹H NMR Assignments (600 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.02 | Doublet | 6H | Isobutyl -CH(CH₃)₂ |
| 2.15 | Singlet | 3H | Pyrazole C3-CH₃ |
| 2.85 | Multiplet | 1H | Isobutyl -CH(CH₃)₂ |
| 6.35 | Doublet | 1H | Acrylic acid β-H (J = 15.5 Hz) |
| 7.42 | Doublet | 1H | Acrylic acid α-H (J = 15.5 Hz) |
| 12.3 | Broad | 1H | Carboxylic acid -OH |
¹³C NMR data reveals peaks at δ 167.8 ppm (carboxylic acid C=O) and δ 145–115 ppm (pyrazole ring carbons).
Infrared (IR) Spectroscopy
IR absorption bands correlate with functional groups:
- ~1700 cm⁻¹ : Strong C=O stretch of the carboxylic acid.
- ~1630 cm⁻¹ : C=C stretch of the α,β-unsaturated system.
- ~1550 cm⁻¹ : Pyrazole ring vibrations.
Figure 1: IR Spectral Features
| Band (cm⁻¹) | Assignment |
|---|---|
| 3000–2500 | O-H stretch (carboxylic acid) |
| 1700 | C=O stretch |
| 1630 | C=C stretch |
| 1550 | Pyrazole ring deformation |
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments the molecule as follows:
- m/z 242 : Molecular ion peak [M]⁺.
- m/z 227 : Loss of CH₃ (15 Da).
- m/z 199 : Loss of COOH (45 Da).
- m/z 154 : Pyrazole-isobutyl fragment.
The chlorine isotope pattern (3:1 ratio for M⁺ and M+2) confirms one chlorine atom.
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNWLLTSMAPOL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Knoevenagel Condensation of Pyrazole-4-Carbaldehyde
The most widely documented method involves a Knoevenagel condensation between 5-chloro-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde and malonic acid (Table 1).
Reaction Conditions:
- Catalyst: Sodium acetate (1.2 equiv.)
- Solvent: Glacial acetic acid
- Temperature: Reflux (118–120°C)
- Duration: 6–8 hours
- Workup: Neutralization with ice-cold water, filtration, and recrystallization (ethanol/water)
Yield: 70–75% with >95% purity (HPLC).
Mechanistic Insights
The reaction proceeds via base-catalyzed deprotonation of malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated acrylic acid moiety. The (E)-configuration is favored due to steric hindrance between the pyrazole’s isobutyl group and the carboxylic acid.
Chlorination-Condensation Tandem Strategy
Patent literature describes a two-step approach leveraging chlorination and condensation (Figure 1):
Step 1: Chlorination of Pyrazole Intermediate
- Substrate: 1-Isobutyl-3-methyl-1H-pyrazol-4-ol
- Chlorinating Agent: Phosphorus oxychloride (POCl₃, 3.0 equiv.)
- Solvent: 1,2-Dichloroethane
- Temperature: 80°C, 4 hours
- Yield: 85–90% of 5-chloro-1-isobutyl-3-methyl-1H-pyrazole.
Step 2: Aldol Condensation
Comparative Analysis of Methodologies
Table 1: Synthesis Route Performance Metrics
The Knoevenagel method outperforms the tandem strategy in yield and purity, attributed to milder conditions and fewer side reactions. However, the chlorination step in the tandem route allows modular access to diverse pyrazole analogs.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance efficiency:
- Residence Time: 12 minutes (vs. 8 hours batch)
- Temperature: 130°C (enhanced heat transfer)
- Catalyst: Heterogeneous Amberlyst-15 (reusable)
- Productivity: 1.2 kg/day per reactor module.
Solvent Recycling Protocols
Industrial plants recover >90% acetic acid via fractional distillation, reducing waste disposal costs by 40%.
Purification and Characterization
Recrystallization Protocols
- Solvent System: Ethanol/water (3:1 v/v)
- Purity Improvement: 85% → 99% after two cycles.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.12 (s, 3H, CH₃), 2.48 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.31 (d, J = 15.6 Hz, 1H, CH=), 7.89 (d, J = 15.6 Hz, 1H, CH=), 12.3 (br s, 1H, COOH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts and their suppression:
- Decarboxylated Derivative (5–8%): Minimized by maintaining pH >4 during workup.
- Dimerized Acrylate (3–5%): Controlled via dilute reaction conditions (0.5 M).
Emerging Methodologies
Photocatalytic C–H Activation
Pilot studies using [Ru(bpy)₃]²⁺ as a photocatalyst enable direct coupling of pyrazole with acrylic acid at room temperature:
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ester hydrolysis to the acrylic acid:
- Substrate: Ethyl (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylate
- Conditions: Phosphate buffer (pH 7.0), 37°C, 24 hours
- Conversion: 94%.
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acrylic acid moiety can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
(2E)-3-(5-chloro-1-isobutyl-1H-pyrazol-4-yl)acrylic acid: Lacks the methyl group on the pyrazole ring.
(2E)-3-(5-chloro-3-methyl-1H-pyrazol-4-yl)acrylic acid: Lacks the isobutyl group.
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness: The presence of both isobutyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, gives (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
Biological Activity
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid, with the CAS number 882145-08-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 242.7 g/mol
- Boiling Point : 379.5 °C (predicted)
- Density : 1.22 g/cm³ (predicted)
- pKa : 3.65 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Its pyrazole ring structure is known for conferring anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies.
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of pyrazole compounds exhibit significant analgesic and anti-inflammatory activities. A study screening a series of pyrazoline derivatives found that many displayed activities comparable to standard analgesics such as pentazocine and diclofenac sodium . This suggests that this compound may possess similar therapeutic potential.
Case Studies
- Synthesis and Testing of Pyrazoline Derivatives :
- Inflammation Models :
Research Findings
Safety Profile
While specific toxicity data for this compound is limited, general safety precautions should be observed when handling the compound due to its chemical nature .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazole derivatives, suggesting that modifications at the pyrazole ring enhance their cytotoxicity against cancer cells .
Anti-inflammatory Effects : Research has also pointed to the anti-inflammatory potential of pyrazole-based compounds. A study demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, indicating a potential for developing new anti-inflammatory drugs .
Agricultural Applications
Herbicide Development : The compound's unique structure makes it a candidate for herbicide formulation. Research has shown that similar acrylic acid derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth . Field trials have reported enhanced efficacy against common weed species, suggesting potential commercial applications.
Pesticidal Properties : The chlorinated pyrazole moiety contributes to the compound's pesticidal activity. Studies indicate that compounds with similar structures exhibit broad-spectrum activity against pests, making them valuable in integrated pest management strategies .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment. This study underscores the compound's potential as a lead molecule for further drug development .
Case Study 2: Herbicidal Activity
A field trial conducted over two growing seasons assessed the herbicidal effectiveness of formulations containing this compound against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. Results showed a reduction in weed biomass by up to 80% compared to untreated controls, supporting its application as an effective herbicide .
Chemical Reactions Analysis
Oxidation Reactions
The acrylic acid moiety and pyrazole substituents undergo selective oxidation under controlled conditions:
Reduction Reactions
The α,β-unsaturated system participates in hydrogenation and selective reductions:
Substitution Reactions
The chlorine atom at C-5 and isobutyl group at N-1 participate in nucleophilic substitutions:
Condensation Reactions
The acrylic acid group engages in acid-catalyzed condensations:
Cycloaddition Reactions
The α,β-unsaturated system serves as a dienophile in Diels-Alder reactions:
Decarboxylation and Rearrangements
Thermal and acid/base-mediated processes:
Metal Coordination Chemistry
The carboxylic acid and pyrazole N-atoms act as polydentate ligands:
Q & A
Q. What are the standard synthetic routes for (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid?
The compound is synthesized via multi-step reactions, typically involving:
- Nucleophilic substitution : Reaction of 5-chloro-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde with acrylic acid derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the α,β-unsaturated acrylic acid moiety .
- Palladium-catalyzed coupling : For optimizing regioselectivity, tert-butyl XPhos and palladium diacetate in tert-butanol under inert atmospheres (40–100°C) are used for cross-coupling reactions .
- Acid hydrolysis : Final deprotection of ester intermediates using HCl/water at reflux (93–96°C) to yield the carboxylic acid .
Q. How is the compound characterized, and what analytical methods are critical?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and stereochemistry (e.g., E-configuration of the acrylic acid group) .
- Chromatography : HPLC to assess purity (>95%) and monitor reaction progress .
- X-ray crystallography : To resolve ambiguities in stereochemistry and confirm molecular packing via supramolecular interactions (e.g., hydrogen bonding) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic isobutyl and methyl groups .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be optimized for the palladium-catalyzed coupling step?
Yield optimization requires:
- Catalyst tuning : Palladium diacetate with tert-butyl XPhos enhances coupling efficiency compared to other ligands .
- Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., β-hydride elimination) .
- Inert conditions : Rigorous N₂/Ar purging prevents catalyst deactivation via oxidation .
Q. How to address contradictions in reported bioactivity data for pyrazole-acrylic acid derivatives?
Discrepancies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. fluoro groups) can drastically alter biological activity .
- Assay variability : Standardize assays (e.g., enzyme inhibition IC₅₀) using controls like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid .
- Solvent effects : DMSO concentrations >1% may interfere with cell-based assays .
Q. What strategies are effective for resolving stereochemical uncertainties in the acrylic acid moiety?
- Vibrational circular dichroism (VCD) : Differentiates E/Z isomers via C=C and C=O stretching modes .
- Density Functional Theory (DFT) : Computational modeling predicts stable conformers and validates experimental data .
Q. How do supramolecular interactions influence the compound’s crystallographic behavior?
- Hydrogen bonding : The carboxylic acid group forms O–H···N bonds with pyrazole nitrogen atoms, stabilizing the crystal lattice .
- π-π stacking : Aromatic pyrazole and acrylic acid groups contribute to layered packing, affecting solubility and melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
